N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
“N-(2,4-Difluorophenyl)-2-bromobenzamide” is a compound with the CAS Number: 314025-94-0 and a molecular weight of 312.11 .
Synthesis Analysis
The synthesis of a similar compound, “N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide”, was achieved by the reaction of 6-methyluracil with 2-chloromethyltiiran to afford 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in the final product .
Molecular Structure Analysis
The crystal structure of a similar compound, “N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24)”, was determined using single-crystal X-ray diffraction methods . In Fo24, both aromatic rings are effectively coplanar with an interplanar angle of 0.7(2)°. The central amide group plane is oriented by 23.04(18)° and 23.69(17)° from both aromatic rings, forming an intramolecular contact with an ortho-F12 atom with H1· · · F12 = 2.12(4) Å .
Scientific Research Applications
Chemical Synthesis and Biological Activity
N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a derivative of pyrazole, a prominent class in medicinal chemistry, especially as anti-inflammatory and antibacterial agents. Trifluoromethylpyrazoles, similar in structure, have been widely recognized for their significant roles in medicinal chemistry, particularly in anti-inflammatory and antibacterial applications. The location of the trifluoromethyl group on the pyrazole nucleus greatly influences the activity profile of these compounds, highlighting the potential of structural variation for therapeutic efficacy (Kaur, Kumar & Gupta, 2015). Moreover, the pyrazole moiety is considered a pharmacophore in many biologically active compounds, demonstrating widespread activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial, among others (Dar & Shamsuzzaman, 2015).
Synthetic Approaches and Medical Significance
The synthesis of pyrazole derivatives, particularly methyl substituted pyrazoles, has been extensively studied due to their wide spectrum of biological activities. These derivatives are considered potent medicinal scaffolds, and their synthetic approaches have been thoroughly reviewed, providing valuable insights for medicinal chemists in generating new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Therapeutic Applications
Pyrazoline derivatives, including this compound, have shown a wide range of therapeutic applications. These include antimicrobial (antibacterial, antifungal, antiamoebic, antimycobacterial), anti-inflammatory, analgesic, antidepressant, and anticancer activities. Pyrazoline derivatives have also been found to exhibit various other pharmacological effects, making them a significant focus of research in the field of medicinal chemistry (Shaaban, Mayhoub & Farag, 2012).
Safety and Hazards
The safety data sheet for a related compound, “N-(2,4-Difluorophenyl)thiourea”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if it comes in contact with skin .
Future Directions
A study has identified mammalian target of rapamycin (mTOR)/epidermal growth factor receptor (EGFR)/inducible nitric oxide synthase (iNOS)/mitogen-activated protein 2 kinase 1 (MAP2K1)/fibroblast growth factor receptor (FGFR)/transforming growth factor-β1 (TGFB1) as potential targets for a related compound, “N-(2,4-difluorophenyl)-2′,4′-Difluoro-4-Hydroxybiphenyl-3-Carboxamide (NSC765598)”, with consequent anticancer implications . This suggests potential future directions for the study and application of “N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide” in cancer treatment.
Mechanism of Action
Target of Action
The primary target of N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes in the enzymatic activity of Carbonic anhydrase 2, potentially affecting various physiological processes.
Pharmacokinetics
Information regarding its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial in determining the compound’s bioavailability and overall pharmacological profile.
Result of Action
Given its interaction with Carbonic anhydrase 2, it may influence processes regulated by this enzyme, potentially leading to changes at the cellular level .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O/c1-16-10(4-5-14-16)11(17)15-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVMTGWVPFOMFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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